2-叔丁基萘

描述

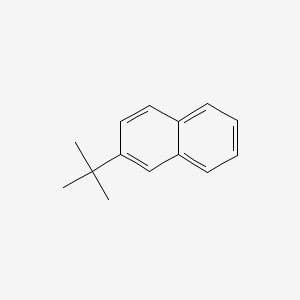

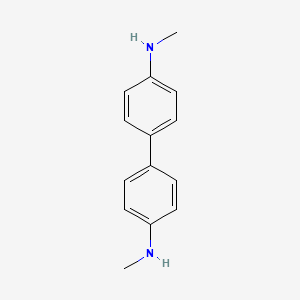

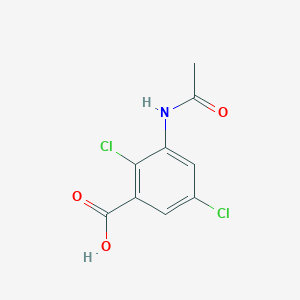

2-tert-Butylnaphthalene is an organic compound with the molecular formula C14H16 . It belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .

Synthesis Analysis

The synthesis of 2-tert-Butylnaphthalene can be achieved through an SN2 reaction . For example, the reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Molecular Structure Analysis

The molecular structure of 2-tert-Butylnaphthalene consists of a naphthalene core with a tert-butyl group attached . The molecular weight is 184.2768 .Chemical Reactions Analysis

The chemical reactions involving 2-tert-Butylnaphthalene have been studied extensively . For instance, derivatives of 2-tert-Butylnaphthalene have been synthesized, and the orientation of two di-tert-Butylnaphthalenes has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-tert-Butylnaphthalene include its melting point, boiling point, lower and upper explosion limit, flammability limit, and partition coefficient n-octanol/water .科学研究应用

1. 多态性和固态核磁共振研究

2-叔丁基萘因其多态性而受到研究。该化合物的两种多晶型物在晶体学上独立的叔丁基基团环境数量上有所不同,已使用低频 1H NMR 自旋晶格弛豫率测量和常规晶体结构测定对其进行了表征。这项研究重点介绍了该物质在固态下独特的结构和动态特性 (Rheingold 等人,2000)。

2. 萘叔丁基化的催化性能

叔丁基化萘以生成 2,6-二叔丁基萘(聚萘乙二酸酯合成的有价值的原材料)已得到广泛研究。通过碱性、酸性和联合处理,对富铝 HMOR 沸石的孔隙率和酸度进行改性,已显示出对该反应中催化剂性能的显着影响 (Huang 等人,2019)。

3. 热力学稳定性和荧光特性

对 2,6-二叔丁基萘的研究包括确定其热力学性质和发光特性。研究涉及测量标准摩尔燃烧焓和蒸气压,以及荧光光谱以评估其光学性质 (Santos 等人,2016)。

4. 合成和化学反应

2-叔丁基萘的合成及其化学反应一直是人们感兴趣的课题。已优化了在脱铝的 H-丝光沸石上使用叔丁醇进行区域选择性二烷基化的技术以获得高产率。此类研究有助于了解该化合物在各种合成途径中的化学行为和潜在应用 (Smith & Roberts,2000)。

安全和危害

The safety data sheet for 2-tert-Butylnaphthalene indicates that it may cause serious eye irritation and may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and to wear protective gloves, clothing, and eye/face protection when handling this compound .

未来方向

The future directions for the study of 2-tert-Butylnaphthalene could involve further investigation into its chemical reactions , as well as potential applications in various fields. For instance, the regioselective dialkylation of naphthalene using various alkylating agents can be achieved over zeolite catalysts , suggesting potential uses in catalysis.

属性

IUPAC Name |

2-tert-butylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEORGGPAKTORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182945 | |

| Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2876-35-9 | |

| Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3050719.png)

![2-[(Prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3050720.png)

![N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B3050732.png)